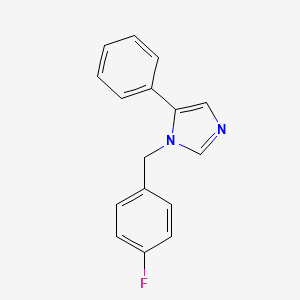

1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole

Beschreibung

1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole is a substituted imidazole derivative characterized by a fluorinated benzyl group at position 1 and a phenyl group at position 5 of the imidazole ring. This compound has garnered attention in medicinal chemistry due to its structural similarity to pharmacologically active imidazole-based inhibitors. Notably, its brominated analog, 1-(4-Bromobenzyl)-5-phenyl-1H-imidazole, exhibits potent inhibitory activity against Cytochrome P450 11B1 (CYP11B1) with an IC50 of 7 nM, highlighting the significance of halogen substituents in modulating biological activity .

Eigenschaften

Molekularformel |

C16H13FN2 |

|---|---|

Molekulargewicht |

252.29 g/mol |

IUPAC-Name |

1-[(4-fluorophenyl)methyl]-5-phenylimidazole |

InChI |

InChI=1S/C16H13FN2/c17-15-8-6-13(7-9-15)11-19-12-18-10-16(19)14-4-2-1-3-5-14/h1-10,12H,11H2 |

InChI-Schlüssel |

OLGSJJAJXFNAKF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Fluorbenzyl)-5-phenyl-1H-imidazol erfolgt in der Regel durch die Reaktion von 4-Fluorbenzylchlorid mit 5-Phenyl-1H-imidazol in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die gewünschte Reinheit der Verbindung zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(4-Fluorbenzyl)-5-phenyl-1H-imidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.

Reduktion: Bildung von reduzierten Imidazolderivaten.

Substitution: Bildung von substituierten Imidazolderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorbenzyl)-5-phenyl-1H-imidazol hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antifungizider Eigenschaften.

Medizin: Wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(4-Fluorbenzyl)-5-phenyl-1H-imidazol umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu veränderten Zellfunktionen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .

Ähnliche Verbindungen:

1-(4-Fluorbenzyl)-1H-indazol: Ein weiteres Fluorbenzylderivat mit ähnlichen strukturellen Merkmalen.

1-(4-Fluorbenzyl)-1H-pyrazol: Ein Pyrazolderivat mit einer Fluorbenzyl-Gruppe.

1-(4-Fluorbenzyl)-1H-benzimidazol: Ein Benzimidazolderivat mit einer Fluorbenzyl-Gruppe.

Einzigartigkeit: 1-(4-Fluorbenzyl)-5-phenyl-1H-imidazol ist einzigartig, da es sowohl eine Fluorbenzyl- als auch eine Phenyl-Gruppe besitzt, die an den Imidazolring gebunden sind. Diese Kombination von funktionellen Gruppen verleiht der Verbindung besondere chemische und biologische Eigenschaften, die sie für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole can be contextualized through comparisons with analogs differing in substituents, core structure, or functional groups.

Halogen-Substituted Analogs

- 1-(4-Bromobenzyl)-5-phenyl-1H-imidazole : Replacing fluorine with bromine at the benzyl position drastically enhances CYP11B1 inhibition (IC50 = 7 nM vs. 494 nM for 1-(4-Fluorobenzyl)-1H-imidazole). This suggests that bulkier halogens improve target binding, likely through enhanced hydrophobic interactions or halogen bonding .

- 2-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Chlorine substituents at both the benzyl and imidazole positions reduce synthetic yield (9%) compared to fluorinated analogs, possibly due to steric or electronic challenges during synthesis.

Electron-Donating vs. Electron-Withdrawing Substituents

- 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole : The methoxy group (electron-donating) may reduce potency compared to halogenated analogs, as electron-withdrawing groups like fluorine or bromine enhance electrophilic interactions with enzyme active sites .

- This compound’s melting point (55.5–57.5°C) and spectral data (IR: 1661 cm⁻¹ for C=O) reflect distinct physicochemical properties compared to the target compound .

Core Structure Modifications

- 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole : Replacing the imidazole core with benzimidazole (a fused benzene-imidazole system) increases aromatic surface area, which may enhance π-π stacking but reduce metabolic stability. IR spectra (C-N stretching at 1457 cm⁻¹) confirm structural differences .

- SB 202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole) : This p38 MAP kinase inhibitor demonstrates the versatility of fluorophenyl groups in diverse pharmacological contexts, though its polyaromatic structure diverges significantly from the target compound .

Key Findings and Implications

- Halogen Effects : Bromine at the benzyl position significantly enhances inhibitory potency, suggesting that larger halogens optimize target engagement. Fluorine, while metabolically stable, may offer a balance between activity and synthetic feasibility.

- Substituent Position : Modifications at positions 2 and 5 of the imidazole ring (e.g., formyl, ethylthio) introduce functional diversity but may complicate pharmacokinetic profiles.

- Core Modifications : Benzimidazole derivatives exhibit distinct physicochemical properties but may face challenges in bioavailability due to increased molecular weight and lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.